molecular formula C23H19FN4O3 B2423576 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one CAS No. 1260919-10-5

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one

Cat. No.: B2423576
CAS No.: 1260919-10-5
M. Wt: 418.428
InChI Key: LKYNSPVEBVUDCF-UHFFFAOYSA-N
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Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and a benzoxazine ring

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3/c1-15-4-9-20-19(13-15)28(11-12-30-20)21(29)14-27-10-2-3-18(27)23-25-22(26-31-23)16-5-7-17(24)8-6-16/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNSPVEBVUDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the individual building blocks. The fluorophenyl oxadiazole can be synthesized via a cyclization reaction involving a hydrazide and a nitrile oxide. The pyrrole ring can be introduced through a condensation reaction with an appropriate aldehyde and amine. Finally, the benzoxazine ring is formed through a cyclization reaction involving an amine and a phenol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane. Substitution reactions could introduce new functional groups such as halides, amines, or ethers.

Scientific Research Applications

Molecular Formula

The molecular formula for the compound is C22H25FN4O2C_{22}H_{25}FN_{4}O_{2} with a molecular weight of approximately 396.5 g/mol. The structure features an oxadiazole ring and a benzoxazine moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the 4-fluorophenyl group may enhance the compound's potency due to increased lipophilicity and interaction with biological targets .

Antimicrobial Properties

Compounds similar to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one have been synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring is believed to contribute to this activity by interfering with bacterial cell wall synthesis or function .

Anti-inflammatory Effects

Research indicates that oxadiazole-containing compounds can exhibit anti-inflammatory effects by inhibiting lipoxygenase activity. This suggests potential therapeutic use in treating conditions characterized by inflammation .

Photophysical Properties

The compound's unique structure may also lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The fluorinated phenyl group can enhance charge transport properties and stability under operational conditions .

Sensing Applications

Due to its electronic properties, the compound may be explored as a sensor material for detecting environmental pollutants or biological markers. The ability to modify the compound's structure could lead to tailored sensors with specific selectivity and sensitivity .

Case Study 1: Anticancer Screening

In a recent screening study involving various oxadiazole derivatives, researchers found that compounds structurally similar to this compound demonstrated potent cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing a series of oxadiazole derivatives and evaluating their antibacterial activities against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests, suggesting potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound might inhibit an enzyme involved in inflammation or bind to a receptor that regulates cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the oxadiazole and benzoxazine rings, in particular, may enhance its stability and reactivity compared to other similar compounds.

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by several functional groups including a fluorophenyl moiety, an oxadiazole ring, and a pyrrole ring. The molecular formula is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of approximately 392.4 g/mol. The IUPAC name reflects its intricate structure which can influence its biological interactions.

PropertyValue
Molecular FormulaC21H17FN4O3
Molecular Weight392.4 g/mol
IUPAC NameThis compound
InChI KeyXLWIQNPOSSWVPH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole and pyrrole rings facilitate hydrogen bonding and π–π stacking interactions with proteins and enzymes. These interactions can modulate enzymatic activity or receptor binding, leading to various pharmacological effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to the one have demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that specific substitutions on the oxadiazole ring enhanced antimicrobial efficacy, achieving minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains like Acinetobacter baumannii .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research into related oxadiazole derivatives has revealed their ability to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Neuropharmacological Effects

Preliminary investigations suggest that compounds with similar structures may have neuropharmacological effects. They have been evaluated for their affinities towards dopamine receptors (D2) and serotonin receptors (5HT), indicating potential use in treating conditions like schizophrenia or depression .

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study investigating the structure–activity relationship (SAR) of pyrrole-ligated oxadiazoles found that specific substituents significantly enhanced antibacterial activity against resistant bacterial strains .
  • Anticancer Activity : Another investigation into oxadiazole derivatives noted their effectiveness in inhibiting tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation .
  • Neuropharmacological Assessment : Research on oxadiazole derivatives indicated promising results in modulating neurotransmitter systems, suggesting potential applications in neuropsychiatric disorders .

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